- Ultrafast excited-state dynamics of strongly coupled porphyrin/core-substituted-naphthalenediimide dyadsPhysical Chemistry Chemical Physics, 2011, 13(3), 1019-1029,
Cas no 954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone structure](https://de.kuujia.com/scimg/cas/954374-43-7x500.png)
954374-43-7 structure
Produktname:4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS-Nr.:954374-43-7
MF:C30H34Br4N2O4
MW:806.217965602875
CID:1090218
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- AX8282375
- N,N'-Dioctyl-2,3,6,7-tetrabromonaphthalene-1,8:4,5-bisdicarbimide
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (ACI)
-
- Inchi: 1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3
- InChI-Schlüssel: UNEXNPKMEOJLCQ-UHFFFAOYSA-N
- Lächelt: O=C1N(CCCCCCCC)C(=O)C2C3C1=C(C(=C1C=3C(=C(C=2Br)Br)C(=O)N(CCCCCCCC)C1=O)Br)Br
Berechnete Eigenschaften
- Genaue Masse: 805.92111g/mol
- Oberflächenladung: 0
- XLogP3: 10.7
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Anzahl drehbarer Bindungen: 14
- Monoisotopenmasse: 801.92521g/mol
- Monoisotopenmasse: 801.92521g/mol
- Topologische Polaroberfläche: 74.8Ų
- Schwere Atomanzahl: 40
- Komplexität: 821
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
Experimentelle Eigenschaften
- PSA: 78.14000
- LogP: 8.83660
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 250mg |
¥1671.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$195 | 2024-06-06 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$180 | 2025-02-19 | |
Aaron | AR00IL99-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$164.00 | 2025-02-10 | |
A2B Chem LLC | AI66257-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 100mg |
$122.00 | 2024-07-18 | |
1PlusChem | 1P00IL0X-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 1g |
$478.00 | 2024-04-19 | |
Ambeed | A633411-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$174.0 | 2025-02-28 | |
Ambeed | A633411-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 1g |
$464.0 | 2025-02-28 | |
eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$180 | 2025-02-24 | |
eNovation Chemicals LLC | Y1265389-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 100mg |
$135 | 2024-06-06 |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 30 min, 110 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Acetic acid
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
Referenz
- Excitation wavelength dependence of the charge separation pathways in tetraporphyrin-naphthalene diimide pentadsPhysical Chemistry Chemical Physics, 2014, 16(11), 5188-5200,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium bromide , Sulfuric acid ; overnight, 130 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
Referenz
- Supramolecular construction of vesicles based on core-substituted naphthalene diimide appended with triethyleneglycol motifsChemical Communications (Cambridge, 2011, 47(29), 8226-8228,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux; reflux → 25 °C
Referenz
- Process for bromination of arylene dianhydrides and preparation of their diimides, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
Referenz
- First Synthesis of 2,3,6,7-Tetrabromonaphthalene DiimideOrganic Letters, 2007, 9(20), 3917-3920,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Acetic acid Solvents: Acetic acid ; overnight, 90 °C
Referenz
- Solvophobic control of core-substituted naphthalene diimide nanostructuresChemical Communications (Cambridge, 2010, 46(6), 973-975,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referenz
- Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic DianhydrideAsian Journal of Organic Chemistry, 2013, 2(9), 779-785,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 1.5 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
Referenz
- Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect TransistorsOrganic Letters, 2016, 18(3), 456-459,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referenz
- Process for bromination of arylene dianhydrides and preparation of their diimides, India, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 40 min, 80 °C; 80 °C → rt
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
Referenz
- Room-Temperature Long-Lived Triplet Excited States of Naphthalenediimides and Their Applications as Organic Triplet Photosensitizers for Photooxidation and Triplet-Triplet Annihilation UpconversionsJournal of Organic Chemistry, 2012, 77(8), 3933-3943,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Referenz
- A near-infrared fluoride sensor based on a substituted naphthalenediimide-anthraquinone conjugateTetrahedron Letters, 2015, 56(33), 4762-4766,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Bromine ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
Referenz
- A Core-Substituted Naphthalene Diimide Fluoride SensorOrganic Letters, 2009, 11(23), 5418-5421,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 2 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
Referenz
- A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimidesTetrahedron Letters, 2013, 54(18), 2271-2273,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Acetic acid ; 0.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
Referenz
- Thia-conjugated compound with naphthalene tetracarboxylic acid diimide as core, preparation method and application, China, , ,
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Raw materials
- octan-1-amine
- 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 2,3,6,7-Tetrabromo-4,8-bis[(octylamino)carbonyl]-1,5-naphthalenedicarboxylic acid
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preparation Products
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Verwandte Literatur
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1. Back matter
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone) Verwandte Produkte
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:954374-43-7)4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):157/418